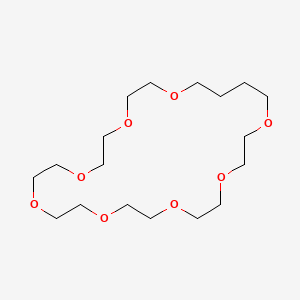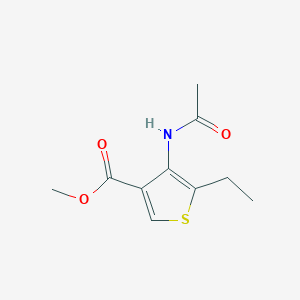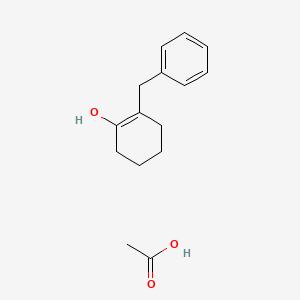
Acetic acid--2-benzylcyclohex-1-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–2-benzylcyclohex-1-en-1-ol (1/1) is a chemical compound that combines the properties of acetic acid and a benzyl-substituted cyclohexene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-benzylcyclohex-1-en-1-ol typically involves the reaction of cyclohexene with benzyl chloride in the presence of a base to form 2-benzylcyclohex-1-en-1-ol. This intermediate is then reacted with acetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–2-benzylcyclohex-1-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Acetic acid–2-benzylcyclohex-1-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid–2-benzylcyclohex-1-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simple alkene that can undergo similar reactions but lacks the benzyl and acetic acid functionalities.
Benzyl alcohol: Contains the benzyl group but lacks the cyclohexene ring and acetic acid moiety.
Acetic acid: A simple carboxylic acid without the benzyl and cyclohexene components.
Uniqueness
Acetic acid–2-benzylcyclohex-1-en-1-ol is unique due to its combined structural features, which allow it to participate in a broader range of chemical reactions and applications compared to its individual components.
Propriétés
Numéro CAS |
81418-18-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
acetic acid;2-benzylcyclohexen-1-ol |
InChI |
InChI=1S/C13H16O.C2H4O2/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;1-2(3)4/h1-3,6-7,14H,4-5,8-10H2;1H3,(H,3,4) |
Clé InChI |
ARJMCUYTFCGJRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCC(=C(C1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


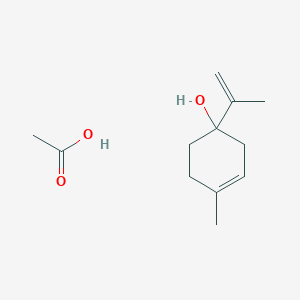
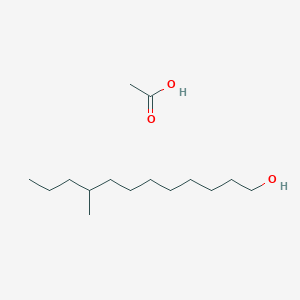
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
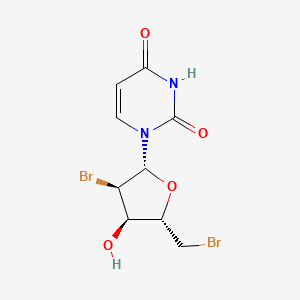
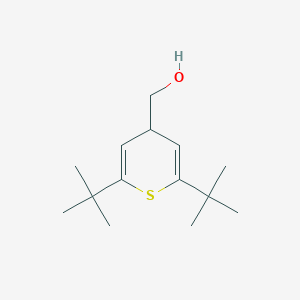
![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)


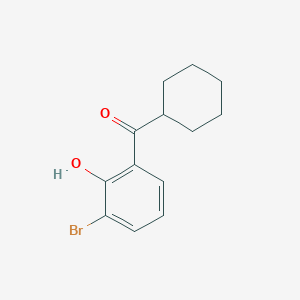
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)

